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Compound of Interest

Compound Name:
N,N-bis(2-

nitrophenyl)propanediamide

Cat. No.: B11823878

Get Quote

Executive Summary
-bis(2-nitrophenyl)propanediamide (hereafter BNP-PD) is a symmetric diamide intermediate
characterized by significant intermolecular hydrogen bonding and

-

stacking interactions due to its terminal o-nitrophenyl groups. These structural features impart a
high crystal lattice energy, making solubility a critical bottleneck in its synthesis and purification.

This guide provides a comprehensive analysis of the solubility landscape for BNP-PD,

establishing a predictive framework for solvent selection and detailing the standard laser-

monitoring protocols required for precise thermodynamic characterization.

Chemical Profile & Structural Determinants
Understanding the solubility behavior of BNP-PD requires a molecular-level analysis of its

solvation thermodynamics.
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Compound Name:

-bis(2-nitrophenyl)propanediamide[1]

Synonyms:

-bis(2-nitrophenyl)malonamide; Malonanilide, 2,2'-dinitro-

CAS Number: 96331-35-0[1]

Molecular Formula:

[1]

Molecular Weight: 344.28 g/mol

Structural Impact on Solubility
Amide Backbone: The central propanediamide (malonamide) core contains two amide

protons (

), acting as strong hydrogen bond donors.

Nitro Groups (

): The ortho-positioning of the nitro groups creates a steric and electronic environment that
may facilitate intramolecular hydrogen bonding with the adjacent amide hydrogen. This
"locking" effect reduces the molecule's ability to interact with protic solvents, often
decreasing solubility in alcohols compared to para-isomers.

Symmetry: The high symmetry of the molecule generally increases the packing efficiency in

the crystal lattice, raising the melting point and the enthalpy of fusion (

), further necessitating high-polarity solvents for dissolution.

Solubility Landscape: Solvent Class Analysis
Based on the structural analogs (e.g., nitroanilines and malonamide derivatives) and "like-

dissolves-like" thermodynamic principles, the solubility profile of BNP-PD is categorized below.
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Quantitative Solubility Estimates (Predictive)
Note: While specific mole fraction (

) datasets are limited in open literature, the following trends are derived from solvatochromic
parameters of analogous nitro-aromatic amides.

Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMF, DMSO, NMP High

Strong dipole-dipole

interactions disrupt

the crystal lattice;

good acceptors for

amide protons.

Polar Aprotic
Acetone, Ethyl

Acetate
Moderate

Sufficient polarity to

solvate, but lacks the

high dielectric

constant of DMSO.

Good for

recrystallization.

Polar Protic Methanol, Ethanol Low to Moderate

Competition between

solvent-solvent H-

bonds and solvent-

solute interactions.

Often used as anti-

solvents.

Non-Polar Hexane, Toluene Negligible

Inability to overcome

the high lattice energy

of the polar diamide

crystal.

Aqueous Water Insoluble

Hydrophobic aromatic

rings dominate; high

energy cost to create

a cavity in the water

network.
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Solvent Selection Strategy for Process Optimization
Reaction Medium: Use DMF or NMP to ensure homogeneity during nucleophilic substitution

or condensation reactions.

Recrystallization: A binary solvent system is recommended. Dissolve BNP-PD in warm

DMSO or DMF, then slowly add Water or Ethanol (Anti-solvent) to induce controlled

nucleation.

Thermodynamic Modeling Framework
To rigorously predict solubility at varying temperatures, experimental data should be correlated

using the Modified Apelblat Equation. This semi-empirical model is the industry standard for

non-ideal solutions of bioactive solids.

The Modified Apelblat Equation
: Mole fraction solubility of BNP-PD.

ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

: Absolute temperature (K).[2]

: Empirical model parameters derived from regression analysis.

and

reflect the non-ideality of the solution and the enthalpy of solution.

accounts for the temperature dependence of the heat capacity difference.

Thermodynamic Dissolution Parameters (Van't Hoff
Analysis)
The dissolution of BNP-PD is typically an endothermic process (

) driven by entropy (

).[2]
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Enthalpy of Solution (

):

Insight: A positive value confirms that heat is absorbed to break the crystal lattice. Higher

values indicate stronger lattice forces.

Gibbs Free Energy (

):

Insight: Solubility is spontaneous when

. For BNP-PD, the entropic gain (disorder) upon dissolving must overcome the enthalpic
penalty.

Experimental Protocol: Laser Monitoring Method
For researchers needing to generate precise solubility data for BNP-PD, the Laser Monitoring

Observation Technique is superior to the static gravimetric method due to its speed and

accuracy in detecting the exact point of dissolution (clearing point).

Protocol Workflow
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Start: Preparation

Weigh Solvent & Solute
(Analytical Balance ±0.1 mg)

Setup Jacketed Vessel
(Temp Control ±0.05 K)

Add Excess BNP-PD Solid

Activate Laser Monitoring System
(Transmittance < 5%)

Stepwise Heating (0.1 K/min)
Continuous Stirring

Detect Dissolution Point
(Transmittance spikes to 100%)

If undissolved

Record Temperature (T) & Mole Fraction (x2)

Repeat for Different Compositions

Click to download full resolution via product page
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Figure 1: Workflow for determining solubility using the dynamic laser monitoring technique. This

method minimizes errors associated with sampling and filtration in the static method.

Step-by-Step Procedure
Preparation: Prepare a double-walled glass vessel connected to a precision thermostatic

water bath (e.g., Huber or Julabo).

Loading: Accurately weigh a specific mass of solvent (

) and BNP-PD solute (

) into the vessel.

Monitoring: Immerse a laser probe (or focused laser beam path) into the suspension. Initially,

the suspension will scatter light, resulting in low transmittance.

Equilibration: Stir the mixture magnetically at a constant speed (e.g., 400 rpm).

Dynamic Measurement: Slowly increase the temperature (rate

K/h near the endpoint).

Endpoint Detection: The temperature at which the laser transmittance intensity sharply rises

to the maximum (indicating a clear solution) is recorded as the saturation temperature (

) for that specific mole fraction.

Applications in Drug Development
For BNP-PD, solubility data is not just a physical constant but a tool for process control.

Purification: The steep solubility curve in polar aprotic solvents (solubility increases

significantly with T) suggests cooling crystallization is the most effective purification method.

Formulation: If BNP-PD is a drug candidate, its poor aqueous solubility classifies it likely as

BCS Class II (Low Solubility, High Permeability). Formulation strategies would require

micronization or solid dispersions (e.g., with PVP-K30) to enhance bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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